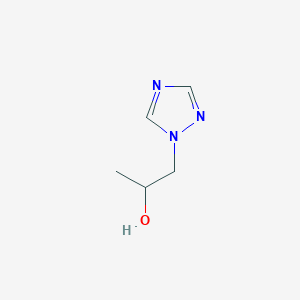
1-(1H-1,2,4-Triazol-1-YL)propan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(1H-1,2,4-Triazol-1-YL)propan-2-OL is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the hydroxypropyl group in this compound enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1-(1H-1,2,4-Triazol-1-YL)propan-2-OL can be synthesized through several methods. One common method involves the reaction of 1,2,4-triazole with 2-chloropropanol under basic conditions. The reaction typically proceeds as follows:
- Dissolve 1,2,4-triazole in a suitable solvent such as ethanol.
- Add 2-chloropropanol to the solution.
- Introduce a base such as sodium hydroxide to the reaction mixture.
- Heat the mixture to reflux for several hours.
- After completion, cool the reaction mixture and extract the product using an organic solvent.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
1-(1H-1,2,4-Triazol-1-YL)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(2-oxopropyl)-1,2,4-triazole.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of various substituted triazole derivatives.
科学的研究の応用
1-(1H-1,2,4-Triazol-1-YL)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its potential in drug development, particularly in the design of antifungal and anticancer drugs.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 1-(1H-1,2,4-Triazol-1-YL)propan-2-OL involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of enzymes involved in the synthesis of essential biomolecules, leading to antimicrobial or anticancer effects. The hydroxypropyl group enhances its solubility and facilitates its interaction with target molecules.
類似化合物との比較
1-(1H-1,2,4-Triazol-1-YL)propan-2-OL can be compared with other similar compounds such as:
1-(2-Hydroxyethyl)-1,2,4-triazole: Similar structure but with an ethyl group instead of a propyl group.
1-(2-Hydroxypropyl)-1,2,3-triazole: Similar structure but with a different triazole ring configuration.
Uniqueness
The presence of the hydroxypropyl group in this compound provides unique solubility and reactivity properties, making it distinct from other triazole derivatives. Its specific configuration allows for targeted interactions in biological and chemical systems, enhancing its utility in various applications.
特性
分子式 |
C5H9N3O |
|---|---|
分子量 |
127.14 g/mol |
IUPAC名 |
1-(1,2,4-triazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C5H9N3O/c1-5(9)2-8-4-6-3-7-8/h3-5,9H,2H2,1H3 |
InChIキー |
DGWHDIYEULVUTH-UHFFFAOYSA-N |
正規SMILES |
CC(CN1C=NC=N1)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













